methyl 1-methylcyclohexane-1-carboxylate
Overview
Description
methyl 1-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C9H16O2. It is a methyl ester derivative of 1-methylcyclohexanecarboxylic acid. This compound is known for its applications in various chemical synthesis processes and is used as an intermediate in the production of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 1-methylcyclohexane-1-carboxylate can be synthesized through the esterification of 1-methylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of methyl 1-methylcyclohexanecarboxylate often involves continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification reaction. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate .
Chemical Reactions Analysis
Types of Reactions
methyl 1-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 1-methylcyclohexanecarboxylic acid and methanol.
Reduction: 1-methylcyclohexanemethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
methyl 1-methylcyclohexane-1-carboxylate is utilized in several scientific research applications, including:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: In the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 1-methylcyclohexanecarboxylate involves its interaction with various molecular targets depending on the reaction it undergoes. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester is reduced to an alcohol by the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohexanecarboxylate: Similar in structure but lacks the methyl group on the cyclohexane ring.
1-Methyl-1-cyclohexanecarboxylic acid: The carboxylic acid form of the compound.
Methyl 1-cyclohexene-1-carboxylate: An unsaturated ester with a double bond in the cyclohexane ring.
Uniqueness
methyl 1-methylcyclohexane-1-carboxylate is unique due to the presence of the methyl group on the cyclohexane ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its physical properties and applications in various fields .
Properties
IUPAC Name |
methyl 1-methylcyclohexane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(8(10)11-2)6-4-3-5-7-9/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZISBBWNQEPAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335353 | |
Record name | methyl 1-methylcyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30206-10-1 | |
Record name | methyl 1-methylcyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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